An In-depth Technical Guide to the Basic Properties of 1-Isopropyl-piperidine-4-carboxylic acid hydrochloride
An In-depth Technical Guide to the Basic Properties of 1-Isopropyl-piperidine-4-carboxylic acid hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fundamental physicochemical properties of 1-Isopropyl-piperidine-4-carboxylic acid hydrochloride. This document is intended to be a valuable resource for researchers and professionals involved in drug discovery and development, offering detailed experimental protocols, data summaries, and visualizations of relevant chemical and biological pathways.
Core Physicochemical Properties
1-Isopropyl-piperidine-4-carboxylic acid hydrochloride is a piperidine derivative with a carboxylic acid functional group. As such, its behavior in biological and chemical systems is governed by its acidic and basic properties, lipophilicity, and solubility. Understanding these parameters is crucial for predicting its absorption, distribution, metabolism, and excretion (ADME) profile.
Data Presentation
A summary of the available quantitative data for 1-Isopropyl-piperidine-4-carboxylic acid and its hydrochloride salt is presented below. It is important to note that some of these values are predicted and should be confirmed by experimental analysis.
| Property | Value (Free Base) | Value (Hydrochloride Salt) | Reference |
| Molecular Formula | C₉H₁₇NO₂ | C₉H₁₈ClNO₂ | [1][2] |
| Molecular Weight | 171.24 g/mol | 207.70 g/mol | [1][3] |
| CAS Number | 280771-97-3 | 117704-80-0 | [1][3] |
| Predicted pKa | 4.04 ± 0.20 | Not Available | [4] |
| Predicted XLogP3 | -1.2 | Not Available | [1] |
| Topological Polar Surface Area (TPSA) | 40.5 Ų | 40.5 Ų | [3] |
| Hydrogen Bond Donors | 1 | 2 | [3] |
| Hydrogen Bond Acceptors | 2 | 2 | [3] |
| Rotatable Bonds | 2 | 2 | [3] |
Experimental Protocols
Accurate determination of the physicochemical properties is paramount for drug development. The following sections detail standardized experimental methodologies for measuring pKa and aqueous solubility.
pKa Determination by Potentiometric Titration
The acid dissociation constant (pKa) is a critical parameter that influences the ionization state of a molecule at a given pH. For an amino acid hydrochloride like 1-Isopropyl-piperidine-4-carboxylic acid hydrochloride, two pKa values are expected: one for the carboxylic acid group and another for the protonated piperidine nitrogen. Potentiometric titration is a reliable method for their determination.
Methodology:
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Sample Preparation: Accurately weigh and dissolve a sample of 1-Isopropyl-piperidine-4-carboxylic acid hydrochloride in deionized water to a known concentration (e.g., 10 mM).
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Titration Setup: Calibrate a pH meter with standard buffer solutions (pH 4, 7, and 10). Place the sample solution in a temperature-controlled vessel and immerse the calibrated pH electrode and a titrant delivery tube.
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Titration Process: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.
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Data Acquisition: Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.
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Data Analysis: Plot the pH values against the volume of titrant added to generate a titration curve. The pKa values correspond to the pH at the half-equivalence points, where half of the acidic protons of the carboxylic acid and the protonated amine have been neutralized. The equivalence points can be identified as the points of inflection on the titration curve, which are more clearly visualized by plotting the first derivative of the curve (ΔpH/ΔV).
Aqueous Solubility Determination (Shake-Flask Method)
The aqueous solubility of a compound is a key determinant of its oral bioavailability. The shake-flask method is the gold standard for determining thermodynamic solubility.
Methodology:
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Sample Preparation: Add an excess amount of solid 1-Isopropyl-piperidine-4-carboxylic acid hydrochloride to a series of vials containing a known volume of purified water or a relevant buffer solution (e.g., phosphate-buffered saline, pH 7.4).
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Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solid.
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Phase Separation: After equilibration, cease agitation and allow the undissolved solid to sediment. For complete separation, centrifuge the vials.
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Sample Analysis: Carefully withdraw a sample of the supernatant and filter it through a syringe filter (e.g., 0.22 µm) to remove any remaining solid particles.
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Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or mass spectrometry. The solubility is then reported in units such as mg/mL or µM.
Synthesis Workflow
A plausible synthetic route for 1-Isopropyl-piperidine-4-carboxylic acid hydrochloride can be adapted from established methods for the N-alkylation of piperidine derivatives. The following workflow outlines a potential two-step synthesis starting from piperidine-4-carboxylic acid (isonipecotic acid).
